molecular formula C17H10ClF2NO4S B10960840 4-[[3-Chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid CAS No. 7167-34-2

4-[[3-Chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid

Cat. No.: B10960840
CAS No.: 7167-34-2
M. Wt: 397.8 g/mol
InChI Key: XAONCRQTSIZVOV-UHFFFAOYSA-N
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Description

4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C17H10ClF2NO4S This compound is characterized by the presence of a benzothiophene ring, a difluoromethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid typically involves multiple stepsThe final step involves the coupling of the benzothiophene derivative with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(difluoromethoxy)benzoic acid
  • 4-(difluoromethoxy)benzoic acid
  • 3-chloro-6-(difluoromethoxy)benzothiophene

Uniqueness

4-({[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is unique due to its combination of functional groups and the presence of both a benzothiophene ring and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

CAS No.

7167-34-2

Molecular Formula

C17H10ClF2NO4S

Molecular Weight

397.8 g/mol

IUPAC Name

4-[[3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C17H10ClF2NO4S/c18-13-11-6-5-10(25-17(19)20)7-12(11)26-14(13)15(22)21-9-3-1-8(2-4-9)16(23)24/h1-7,17H,(H,21,22)(H,23,24)

InChI Key

XAONCRQTSIZVOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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